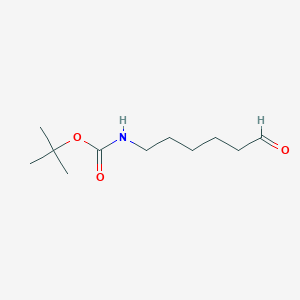

tert-Butyl 6-oxohexylcarbamate

Description

BenchChem offers high-quality tert-Butyl 6-oxohexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-oxohexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-oxohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h9H,4-8H2,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXBTPVTHZTXBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441417 |

Source

|

| Record name | tert-Butyl 6-oxohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80860-42-0 |

Source

|

| Record name | tert-Butyl 6-oxohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 6-oxohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 6-oxohexylcarbamate, a valuable building block in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing with the protection of the amino group of 6-amino-1-hexanol, followed by the selective oxidation of the primary alcohol to the corresponding aldehyde.

Core Synthesis Pathway

The synthesis of tert-butyl 6-oxohexylcarbamate is efficiently achieved through a two-step reaction sequence:

-

Boc Protection: The primary amine of 6-amino-1-hexanol is protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl (6-hydroxyhexyl)carbamate.

-

Oxidation: The terminal hydroxyl group of the Boc-protected intermediate is then selectively oxidized to an aldehyde to afford the final product, tert-butyl 6-oxohexylcarbamate.

Caption: Synthetic workflow for tert-Butyl 6-oxohexylcarbamate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of tert-butyl 6-oxohexylcarbamate.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1 | Boc Protection | 6-Amino-1-hexanol | Di-tert-butyl dicarbonate | Dichloromethane | >95% (crude) |

| 2 | Oxidation | tert-Butyl (6-hydroxyhexyl)carbamate | Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC) | Dichloromethane | 85-95% |

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (6-hydroxyhexyl)carbamate

This protocol details the protection of the amino group of 6-amino-1-hexanol using di-tert-butyl dicarbonate.

Materials:

-

6-Amino-1-hexanol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

To the cooled solution, add di-tert-butyl dicarbonate (1.0 - 1.1 eq) portion-wise.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude tert-butyl (6-hydroxyhexyl)carbamate. The product is often of sufficient purity for the next step without further purification.

Caption: Experimental workflow for Boc protection.

Step 2: Synthesis of tert-Butyl 6-oxohexylcarbamate

This section describes two effective methods for the oxidation of tert-butyl (6-hydroxyhexyl)carbamate to the target aldehyde.

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[1][2][3]

Materials:

-

tert-Butyl (6-hydroxyhexyl)carbamate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Filter funnel

Procedure:

-

Dissolve tert-butyl (6-hydroxyhexyl)carbamate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 6-oxohexylcarbamate.

-

The crude product can be purified by flash column chromatography on silica gel.

PCC is a reliable reagent for the oxidation of primary alcohols to aldehydes, with minimal over-oxidation to the carboxylic acid in anhydrous conditions.[4][5][6]

Materials:

-

tert-Butyl (6-hydroxyhexyl)carbamate

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel or Celite®

-

Diethyl ether, anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Sintered glass funnel

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 - 2.0 eq) and silica gel or Celite® in anhydrous dichloromethane in a round-bottom flask, add a solution of tert-butyl (6-hydroxyhexyl)carbamate (1.0 eq) in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

-

Filter the mixture through a pad of silica gel or Celite® in a sintered glass funnel, washing the pad thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to give the crude tert-butyl 6-oxohexylcarbamate.

-

The crude product can be purified by flash column chromatography on silica gel.

Caption: Experimental workflows for oxidation methods.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

physicochemical properties of tert-Butyl 6-oxohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-oxohexylcarbamate, also known as 6-(Boc-amino)hexanal, is a bifunctional organic compound of significant interest in the field of drug discovery and development. Its structure incorporates a terminal aldehyde and a Boc-protected amine, connected by a six-carbon alkyl chain. This unique arrangement makes it a valuable building block, particularly as a flexible alkyl linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The physicochemical properties and synthetic accessibility of linkers like tert-Butyl 6-oxohexylcarbamate are critical for the successful design and efficacy of these novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant biological context for this important molecule.

Physicochemical Properties

The fundamental properties of tert-Butyl 6-oxohexylcarbamate are summarized below. Data is compiled from computed sources and available chemical databases. Experimental values for some properties, such as melting and boiling points, are not consistently reported in the literature.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-(6-oxohexyl)carbamate | [1] |

| Synonyms | 6-(Boc-amino)hexanal, N-Boc-6-aminohexanal | [1] |

| CAS Number | 80860-42-0 | [1] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Exact Mass | 215.15214353 Da | [1] |

Table 2: Computed Physicochemical Data

| Property | Value | Reference(s) |

| XLogP3-AA (Lipophilicity) | 1.4 | [1] |

| Topological Polar Surface Area | 55.4 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 7 | [1] |

Experimental Protocols

The synthesis of tert-Butyl 6-oxohexylcarbamate is typically achieved through a two-step process starting from 6-amino-1-hexanol. The first step involves the protection of the amino group, followed by the oxidation of the primary alcohol to an aldehyde.

Synthesis Workflow

Caption: Synthetic pathway for tert-Butyl 6-oxohexylcarbamate.

Step 1: Synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate (Precursor)

The precursor alcohol is synthesized by protecting the amino group of 6-amino-1-hexanol with a tert-butyloxycarbonyl (Boc) group.

-

Reactants :

-

Procedure :

-

Dissolve 6-amino-1-hexanol in dichloromethane and cool the solution in an ice bath to approximately 5°C.[3]

-

Add di-tert-butyl dicarbonate to the solution over a period of 5 minutes.[3]

-

Remove the ice bath and allow the mixture to stir at room temperature overnight.[3]

-

Remove the solvent under reduced pressure (in vacuo) to yield the crude product, tert-Butyl N-(6-hydroxyhexyl)carbamate.[3] This precursor is a pale solid with a reported melting point of 37-41°C and can often be used in the next step without further purification.[3][4]

-

Step 2: Oxidation to tert-Butyl 6-oxohexylcarbamate

The conversion of the primary alcohol to the aldehyde is a critical step that requires mild oxidation conditions to prevent over-oxidation to a carboxylic acid. Common methods include the Swern oxidation and the use of Dess-Martin periodinane (DMP).

-

Method A: Dess-Martin Periodinane (DMP) Oxidation

-

Reactants :

-

General Procedure :

-

Dissolve tert-Butyl N-(6-hydroxyhexyl)carbamate in dichloromethane.

-

Add Dess-Martin periodinane to the solution portion-wise at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously until the layers become clear.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

-

Method B: Swern Oxidation

-

Reactants :

-

General Procedure :

-

Prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool to -78°C (dry ice/acetone bath).

-

Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78°C.

-

After stirring for 15-30 minutes, add a solution of tert-Butyl N-(6-hydroxyhexyl)carbamate in anhydrous dichloromethane dropwise.

-

Stir the mixture for another 30-60 minutes at -78°C.

-

Add triethylamine to the reaction mixture, stir for a few minutes at -78°C, and then allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Analytical Characterization

The structure and purity of tert-Butyl 6-oxohexylcarbamate are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a singlet around 9.7 ppm for the aldehydic proton (CHO), a broad singlet around 4.5 ppm for the carbamate proton (NH), a multiplet around 3.1 ppm for the methylene group adjacent to the carbamate, a triplet around 2.4 ppm for the methylene group adjacent to the aldehyde, a singlet around 1.4 ppm for the nine protons of the tert-butyl group, and multiplets in the 1.2-1.7 ppm range for the remaining methylene protons of the hexyl chain.

-

¹³C NMR : Expected signals would include a peak around 202 ppm for the aldehyde carbonyl carbon, a peak around 156 ppm for the carbamate carbonyl carbon, a peak around 79 ppm for the quaternary carbon of the tert-butyl group, and several peaks in the 20-45 ppm range for the methylene and methyl carbons.

-

-

Infrared (IR) Spectroscopy :

-

Characteristic absorption bands are expected around 3340 cm⁻¹ (N-H stretch), 2930 cm⁻¹ (C-H stretch), a sharp peak around 2720 cm⁻¹ (aldehydic C-H stretch), a strong, sharp peak around 1720 cm⁻¹ (aldehyde C=O stretch), and another strong peak around 1690 cm⁻¹ (carbamate C=O stretch).

-

-

Mass Spectrometry (MS) :

-

The expected molecular ion peak [M+H]⁺ would be at m/z 216. The spectrum may also show characteristic fragment ions corresponding to the loss of the Boc group or other parts of the molecule.

-

Application in Drug Discovery: PROTAC Linker

tert-Butyl 6-oxohexylcarbamate is a quintessential example of an alkyl linker used in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker's role is not merely to connect the two ligands; its length, flexibility, and chemical composition critically influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability. The six-carbon alkyl chain of tert-Butyl 6-oxohexylcarbamate provides significant flexibility, which can be advantageous in allowing the two ligands to adopt an optimal orientation for ternary complex formation.

PROTAC Mechanism of Action

Caption: Mechanism of PROTAC-mediated protein degradation.

References

- 1. tert-Butyl 6-oxohexylcarbamate | C11H21NO3 | CID 10536636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-1-hexanol | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to tert-Butyl 6-oxohexylcarbamate: A Key Linker in Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth overview of tert-butyl 6-oxohexylcarbamate, a critical bifunctional linker molecule for researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and core application in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Identification

-

Chemical Name: tert-butyl N-(6-oxohexyl)carbamate

-

Synonyms: 6-(Boc-amino)hexanal, N-Boc-6-aminohexanal

-

CAS Number: 80860-42-0[1]

-

Chemical Structure:

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties of tert-butyl 6-oxohexylcarbamate. The majority of the data presented is computationally predicted, sourced from comprehensive chemical databases.

Table 1: Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | PubChem[1] |

| Molecular Weight | 215.29 g/mol | PubChem[1] |

| Appearance | Yellowish liquid | ChemicalBook[2] |

| Storage Temperature | 0-8 °C | ChemicalBook[2] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 325.9 ± 25.0 °C | ChemicalBook[2] |

| Density | 0.979 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa | 12.90 ± 0.46 | ChemicalBook[2] |

Role in Drug Development: A PROTAC Linker

Tert-butyl 6-oxohexylcarbamate is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the body's own cellular machinery to induce the degradation of specific target proteins implicated in disease.

A PROTAC molecule consists of three parts:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

Tert-butyl 6-oxohexylcarbamate serves as a precursor for the linker component. Its structure is advantageous as it possesses two distinct functional groups: a Boc-protected amine and an aldehyde. The aldehyde provides a reactive handle for conjugation to one of the ligands (typically via reductive amination), while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling to the second ligand. The hexyl chain provides the necessary length and flexibility for the PROTAC to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

The Ubiquitin-Proteasome System (UPS) Signaling Pathway

PROTACs leverage the endogenous Ubiquitin-Proteasome System (UPS), the primary mechanism for protein degradation in eukaryotic cells. The following diagram illustrates this pathway and the intervention of a PROTAC.

Caption: PROTACs facilitate the formation of a ternary complex, leading to poly-ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

Experimental Protocols

Representative Synthesis of tert-Butyl 6-oxohexylcarbamate

This protocol describes a two-step synthesis starting from commercially available 6-amino-1-hexanol.

Step 1: Synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate

-

Reaction Setup: In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0-5 °C in an ice bath.

-

Boc Protection: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) portion-wise over 5-10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.

-

Work-up: Remove the solvent under reduced pressure. The resulting crude product, tert-butyl N-(6-hydroxyhexyl)carbamate, can often be used in the next step without further purification.

Step 2: Oxidation to tert-Butyl 6-oxohexylcarbamate (Dess-Martin Oxidation)

This reaction should be performed in a well-ventilated fume hood.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Dess-Martin periodinane (DMP) (1.1 eq) in anhydrous dichloromethane (DCM).

-

Addition of Alcohol: Dissolve the crude tert-butyl N-(6-hydroxyhexyl)carbamate from Step 1 in anhydrous DCM and add it to the DMP suspension.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure tert-butyl 6-oxohexylcarbamate.

General Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using tert-butyl 6-oxohexylcarbamate and its subsequent biological evaluation.

Caption: A logical workflow from the linker to the synthesis of a final PROTAC, followed by its biological evaluation to determine degradation potency (DC₅₀) and efficacy (Dₘₐₓ).

References

The Versatility of tert-Butyl 6-oxohexylcarbamate as a Bifunctional Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics and bioconjugation, the role of bifunctional linkers is paramount. These molecular bridges are critical in connecting distinct chemical entities, thereby enabling the creation of novel therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, tert-Butyl 6-oxohexylcarbamate has emerged as a particularly valuable building block. Its unique structure, featuring a terminal aldehyde and a Boc-protected amine connected by a six-carbon alkyl chain, offers a versatile platform for the synthesis of complex biomolecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of tert-Butyl 6-oxohexylcarbamate, with a focus on its utility as a bifunctional linker in drug development and research.

Core Properties and Structure

Tert-Butyl 6-oxohexylcarbamate possesses a linear six-carbon backbone, which provides spatial separation between the two functional groups. The terminal aldehyde is a reactive moiety that can readily participate in various conjugation reactions, most notably reductive amination with primary amines to form stable secondary amine linkages. On the other end of the molecule, the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group ensures the amine remains unreactive during the initial conjugation steps involving the aldehyde and can be selectively deprotected under mild acidic conditions to reveal a primary amine for subsequent functionalization.

Table 1: Physicochemical Properties of tert-Butyl 6-oxohexylcarbamate

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 80860-42-0 |

Synthesis of tert-Butyl 6-oxohexylcarbamate

The synthesis of tert-Butyl 6-oxohexylcarbamate is a two-step process that begins with the readily available starting material, 6-amino-1-hexanol.

Experimental Protocol 1: Synthesis of tert-Butyl (6-hydroxyhexyl)carbamate

Materials:

-

6-amino-1-hexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve 6-amino-1-hexanol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

To the cooled solution, add di-tert-butyl dicarbonate (1.0 eq) portion-wise while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude tert-butyl (6-hydroxyhexyl)carbamate can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Experimental Protocol 2: Oxidation to tert-Butyl 6-oxohexylcarbamate

The oxidation of the primary alcohol of tert-butyl (6-hydroxyhexyl)carbamate to the corresponding aldehyde can be achieved using various mild oxidizing agents. The Dess-Martin periodinane (DMP) oxidation is a common and effective method.

Materials:

-

tert-Butyl (6-hydroxyhexyl)carbamate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl (6-hydroxyhexyl)carbamate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.1-1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 15-20 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield tert-Butyl 6-oxohexylcarbamate. The crude product can be purified by flash column chromatography if necessary.

Applications as a Bifunctional Linker in PROTACs

One of the most significant applications of tert-Butyl 6-oxohexylcarbamate is in the construction of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker component of a PROTAC is crucial as it dictates the distance and orientation between the target protein and the E3 ligase, which in turn affects the efficiency of ternary complex formation and subsequent protein degradation.

The six-carbon alkyl chain of tert-Butyl 6-oxohexylcarbamate provides a flexible spacer of a commonly utilized length in PROTAC design. The aldehyde functionality allows for the initial covalent attachment to an amine-containing E3 ligase ligand or target protein ligand via reductive amination. Following this conjugation, the Boc-protecting group can be removed to expose the primary amine, which can then be coupled to the second component of the PROTAC, typically through amide bond formation.

The Ubiquitin-Proteasome System: The Target of PROTACs

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). This pathway is responsible for the regulated degradation of most intracellular proteins, thereby controlling a vast array of cellular processes.

Experimental Protocol 3: Reductive Amination for Linker Conjugation

This protocol describes the conjugation of tert-Butyl 6-oxohexylcarbamate to a primary amine-containing molecule, such as an E3 ligase ligand.

Materials:

-

tert-Butyl 6-oxohexylcarbamate

-

Amine-containing molecule (e.g., E3 ligase ligand)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Acetic acid (optional)

-

Magnetic stirrer and stir bar

-

Round-bottom flask under inert atmosphere

Procedure:

-

Dissolve the amine-containing molecule (1.0 eq) and tert-Butyl 6-oxohexylcarbamate (1.0-1.2 eq) in anhydrous DCE or THF in a round-bottom flask.

-

If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1 eq) should be added to liberate the free amine.

-

A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Quantitative Data on Linker Performance

The length of the linker in a PROTAC is a critical parameter that significantly influences its degradation efficiency. The half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dmax) are key metrics used to evaluate PROTAC performance. The following table presents representative data for PROTACs targeting Bruton's tyrosine kinase (BTK) with varying linker lengths, illustrating the importance of optimizing this parameter. While not all linkers are derived from tert-Butyl 6-oxohexylcarbamate, the data for C6 linkers provide a relevant comparison.

Table 2: Impact of Linker Length on BTK Degradation by Pomalidomide-Based PROTACs

| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dmax (%) |

| 1 | PEG3 | 12 | 10 | >95 |

| 2 | PEG4 | 15 | 5 | >95 |

| 3 | Alkyl Chain | 6 | 25 | ~90 |

| 4 | Alkyl Chain | 8 | 15 | >95 |

| 5 | Alkyl Chain | 10 | 8 | >95 |

This table is a compilation of representative data from various sources and is intended for illustrative purposes.

Conclusion

Tert-Butyl 6-oxohexylcarbamate is a highly valuable and versatile bifunctional linker for applications in drug discovery and chemical biology. Its straightforward synthesis and orthogonal protecting group strategy make it an attractive building block for the construction of complex molecules, particularly PROTACs. The six-carbon alkyl chain provides a flexible spacer that can be readily incorporated into diverse molecular architectures. The detailed experimental protocols and an understanding of the underlying biological pathways provided in this guide are intended to empower researchers to effectively utilize this important chemical tool in their pursuit of novel therapeutics and a deeper understanding of biological systems.

References

Alkyl Chains as PROTAC Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex between the POI and the E3 ligase.[3][4]

Among the various linker classes, simple alkyl chains are a foundational and frequently employed motif in PROTAC design.[5][6] Their synthetic tractability, conformational flexibility, and the ease with which their length can be modified make them an excellent starting point for optimizing PROTAC activity.[3][] This technical guide provides a comprehensive overview of alkyl chains as PROTAC linkers, detailing their physicochemical properties, impact on ternary complex formation and degradation efficiency, and relevant experimental protocols for their evaluation.

The Role and Physicochemical Properties of Alkyl Linkers

Alkyl linkers are hydrocarbon chains that can be saturated or unsaturated and may incorporate other functional groups to modulate their properties.[6] Their primary role is to bridge the POI and E3 ligase ligands at an optimal distance and orientation to facilitate the transfer of ubiquitin to the target protein.[8]

Key Advantages of Alkyl Linkers:

-

Synthetic Accessibility: Alkyl chains are readily synthesized and incorporated into PROTAC molecules using a variety of robust chemical methods.[2][3]

-

Tunable Length: The length of the alkyl chain can be systematically varied, allowing for empirical optimization of the distance between the two ligands to achieve maximal degradation efficiency.[3][8]

-

Modulation of Physicochemical Properties: While generally hydrophobic, the incorporation of heteroatoms or polar functional groups within the alkyl chain can modulate properties like solubility and cell permeability.[6][] Replacing ether oxygens in PEG linkers with methylene groups in alkyl chains reduces the topological polar surface area and can enhance membrane permeability.[]

-

Conformational Flexibility: The inherent flexibility of alkyl chains allows the PROTAC to adopt various conformations, which can be advantageous in the initial stages of identifying a productive ternary complex.[5][10]

However, the hydrophobicity of long alkyl chains can sometimes lead to poor aqueous solubility, and their high flexibility can result in an entropic penalty upon ternary complex formation.[5][10]

Impact of Alkyl Linker Length on PROTAC Efficacy

The length of the alkyl linker is a critical parameter that profoundly influences the efficacy of a PROTAC. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[11]

The optimal linker length is highly dependent on the specific POI, E3 ligase, and the binding pockets of the respective ligands. Therefore, a systematic evaluation of different linker lengths is often necessary to identify the most potent PROTAC for a given system.[8][12]

Quantitative Data on Linker Length and Degradation

The following tables summarize quantitative data from various studies, illustrating the impact of alkyl linker length on the degradation of different target proteins.

Table 1: Impact of Alkyl Linker Length on Estrogen Receptor (ER) Degradation [13]

| PROTAC | Linker Length (atoms) | ER Binding Affinity (IC50, nM) | ER Degradation at 10 µM (% of control) |

| 9 | 12 | ~100 | ~75% |

| 12 | 16 | ~100 | ~25% |

| 13 | 19 | ~100 | ~60% |

| 14 | 21 | ~100 | ~80% |

Data illustrates that for ER degradation, a 16-atom linker showed the most significant degradation.

Table 2: Comparison of Alkyl and PEG Linkers for BRD4 Degradation [12]

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| BRD4-PROTAC 1 | C8 Alkyl Chain | 8.3 | >90% |

| BRD4-PROTAC 2 | C12 Alkyl Chain | 25 | ~85% |

| BRD4-PROTAC 3 | PEG3 | 5.2 | >95% |

| BRD4-PROTAC 4 | PEG5 | 15 | >90% |

Illustrative data compiled from literature sources highlight that shorter alkyl and certain PEG linkers can lead to potent BRD4 degradation.[12]

Table 3: Linker Length and TBK1 Degradation [3]

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No Degradation | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

This data demonstrates a clear dependence on a minimum linker length for TBK1 degradation, with efficacy decreasing as the linker becomes excessively long.

Experimental Protocols

Accurate evaluation of PROTACs with alkyl linkers requires robust and reproducible experimental methods. The following are detailed protocols for key assays.

Protocol 1: Synthesis of PROTACs with Alkyl Linkers via Amide Bond Formation[2]

Step 1: Synthesis of Amine-Functionalized Component A

-

Reagents and Materials: Component A-COOH (warhead or E3 ligand with a carboxylic acid), Amine-C(n)-Boc linker (bifunctional alkyl linker with a terminal amine protected by a Boc group), HATU, DIPEA, Anhydrous DMF.

-

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

-

Add the Amine-C(n)-Boc linker (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Component A-Alkyl-Boc.

-

Step 2: Boc Deprotection

-

Reagents and Materials: Component A-Alkyl-Boc, TFA (Trifluoroacetic acid), DCM (Dichloromethane).

-

Procedure:

-

Dissolve Component A-Alkyl-Boc in DCM.

-

Add TFA (20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-Alkyl-NH2) is often used in the next step without further purification.

-

Step 3: Final Amide Coupling

-

Reagents and Materials: Component B-COOH (the other binding ligand with a carboxylic acid), Component A-Alkyl-NH2, HATU, DIPEA, Anhydrous DMF.

-

Procedure:

-

Dissolve Component B-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

-

Add the solution of Component A-Alkyl-NH2 to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in Step 1.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation[1][14][15]

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[14]

-

Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[14]

-

To confirm proteasome-dependent degradation, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).[14]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.[14]

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Incubate the lysate on ice for 30 minutes.[14]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[14]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[14] Also, probe for a loading control protein (e.g., GAPDH, β-actin).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.[14]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: In Vitro Ubiquitination Assay[16][17]

-

Reaction Setup:

-

Assemble the following components on ice in a final reaction volume of 25 µL:

-

E1 Activating Enzyme (e.g., 50 nM)

-

E2 Conjugating Enzyme (e.g., 200 nM)

-

E3 Ligase Complex (e.g., 100 nM)

-

Recombinant Protein of Interest (e.g., 200 nM)

-

Ubiquitin (e.g., 10 µM)

-

PROTAC (at various concentrations)

-

ATP (e.g., 2 mM)

-

Reaction Buffer

-

-

Include negative controls, such as reactions lacking E1, E3, ATP, or the PROTAC.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours.

-

-

Quenching and Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using a primary antibody against the protein of interest to detect both the unmodified and higher molecular weight ubiquitinated species. A ladder of bands above the unmodified protein indicates polyubiquitination.[17]

-

Protocol 4: Ternary Complex Formation Assay using Isothermal Titration Calorimetry (ITC)[18]

-

Sample Preparation:

-

Dialyze the purified POI and E3 ligase into the same buffer to minimize buffer mismatch effects.

-

Prepare a stock solution of the PROTAC in the same buffer, ensuring the final DMSO concentration is low and consistent across all solutions.

-

-

Binary Binding Experiments:

-

PROTAC into POI: Fill the ITC cell with the POI solution (e.g., 10-20 µM). Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM). Perform a series of small injections of the PROTAC into the POI solution, measuring the heat change after each injection.

-

PROTAC into E3 Ligase: Repeat the above experiment, titrating the PROTAC into the E3 ligase solution.

-

-

Ternary Complex Titration:

-

Prepare a solution of the POI pre-saturated with the PROTAC. The PROTAC concentration should be several-fold higher than the KD of the POI-PROTAC interaction.

-

Fill the ITC cell with this pre-formed POI-PROTAC binary complex.

-

Fill the injection syringe with the E3 ligase solution.

-

Perform a series of injections of the E3 ligase into the POI-PROTAC complex.

-

-

Data Analysis:

-

Fit the binding isotherms from the binary experiments to a suitable model (e.g., one-site binding) to determine the dissociation constants (KD).

-

Analyze the data from the ternary titration to determine the affinity of the E3 ligase for the POI-PROTAC complex.

-

Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.[12]

-

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Experimental Workflow for Western Blot Analysis

Caption: Key steps in a Western blot experiment to assess PROTAC efficacy.

Ternary Complex Formation and the "Hook Effect"

Caption: The "hook effect" at high PROTAC concentrations.

Conclusion

Alkyl chains represent a versatile and synthetically accessible class of linkers that are fundamental to the design and optimization of PROTACs. Their length and composition are critical parameters that must be empirically tuned to achieve potent and selective protein degradation. A systematic approach, employing the detailed experimental protocols outlined in this guide, is essential for the rational design of novel PROTAC-based therapeutics. The continued exploration of linker space, guided by a deep understanding of the structure-activity relationships and the dynamics of ternary complex formation, will undoubtedly accelerate the development of the next generation of targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Tert-Butyl 6-Oxohexylcarbamate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl 6-oxohexylcarbamate (also known as N-Boc-6-aminohexanal). Due to a lack of extensive, publicly available quantitative data for this specific molecule, this document emphasizes its theoretical physicochemical properties based on its functional groups and provides detailed experimental protocols for researchers to determine its solubility and stability profiles in their own laboratories.

Physicochemical Properties

Tert-Butyl 6-oxohexylcarbamate is a bifunctional molecule featuring a terminal aldehyde and a Boc-protected amine. This structure makes it a valuable building block in organic synthesis, particularly in the construction of larger molecules where controlled functional group manipulation is required. A summary of its known and predicted properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | PubChem[1] |

| Molecular Weight | 215.29 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-(6-oxohexyl)carbamate | PubChem[1] |

| Appearance | Pale Yellow to Yellow-Brown Liquid | CymitQuimica[2] |

| Boiling Point | 325.9±25.0 °C (Predicted) | N/A |

| Density | 0.979±0.06 g/cm³ (Predicted) | N/A |

Solubility Profile

The solubility of tert-Butyl 6-oxohexylcarbamate is dictated by the interplay of its constituent functional groups: a nonpolar tert-butyl group and alkyl chain, a moderately polar carbamate linker, and a polar aldehyde group.

Theoretical Assessment:

-

Polar Solvents (e.g., Water, Methanol, Ethanol): Limited solubility is expected due to the significant nonpolar character of the molecule. The aldehyde and carbamate groups may allow for some miscibility with alcohols.

-

Nonpolar Aprotic Solvents (e.g., Hexanes, Toluene): Moderate to good solubility is anticipated due to the alkyl chain and tert-butyl group.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Acetone): High solubility is expected. Structurally similar compounds like tert-butyl (6-aminohexyl)carbamate are known to be soluble in dichloromethane and ethyl acetate.

Given the absence of specific quantitative data, the following protocols are provided to enable researchers to determine the solubility profile experimentally.

Experimental Protocol: Qualitative and Quantitative Solubility Assessment

This protocol allows for both a rapid qualitative assessment and a more rigorous quantitative determination of solubility.

Materials:

-

tert-Butyl 6-oxohexylcarbamate

-

Selection of solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Acetone, THF, Toluene, Hexanes)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other appropriate material)

-

HPLC or GC-MS system with a suitable calibrated method for the analyte

Protocol Steps:

-

Qualitative Assessment (Rapid Method):

-

Add approximately 10 mg of tert-Butyl 6-oxohexylcarbamate to a small vial.

-

Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing.

-

Observe for complete dissolution.

-

Categorize solubility as:

-

Very Soluble: < 1 mL of solvent required.

-

Soluble: 1-3 mL of solvent required.

-

Slightly Soluble: 3-10 mL of solvent required.

-

Insoluble: > 10 mL of solvent required.

-

-

-

Quantitative Assessment (Equilibrium Solubility Method):

-

Add an excess amount of tert-Butyl 6-oxohexylcarbamate to a vial to create a saturated solution (undissolved solid should be visible).

-

Accurately add a known volume of the test solvent (e.g., 1.0 mL).

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

Allow the vial to stand for at least 2 hours for undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter.

-

Dilute the filtrate with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical method.

-

Quantify the concentration of the diluted sample using a pre-calibrated HPLC or GC-MS method.

-

Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Data Presentation: Solubility

The following table should be used to record experimentally determined solubility data.

| Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Tetrahydrofuran (THF) | 25 | ||

| Toluene | 25 | ||

| Hexanes | 25 |

Visualization: Solubility Determination Workflow

Caption: Workflow for solubility determination.

Stability Profile

The stability of tert-Butyl 6-oxohexylcarbamate is primarily influenced by its two functional groups: the Boc-carbamate and the aldehyde.

Theoretical Assessment:

-

Boc-Carbamate Group: The tert-butoxycarbonyl (Boc) group is known to be stable under basic, nucleophilic, and reductive conditions.[3][4] However, it is characteristically labile to strong acidic conditions, which will cleave it to yield the corresponding primary amine, carbon dioxide, and isobutene.[5][6]

-

Aldehyde Group: Aldehydes are susceptible to oxidation, which would convert the terminal aldehyde to a carboxylic acid. They can also undergo polymerization, especially in the presence of acid or base catalysts, or upon prolonged storage.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed to identify potential degradation pathways and the conditions that affect the stability of the compound. A stability-indicating analytical method (e.g., HPLC with UV or MS detection) that can separate the parent compound from its degradation products is required.

Materials:

-

tert-Butyl 6-oxohexylcarbamate

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or other suitable solvent

-

Thermostatic oven, water bath

-

Photostability chamber

Protocol Steps:

-

Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol).

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Heat at 60°C for up to 24 hours.

-

Withdraw aliquots at various time points (e.g., 2, 8, 24h), neutralize with 0.1 M NaOH, dilute, and analyze.

-

If no degradation occurs, repeat with 1 M HCl.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Keep at room temperature for up to 24 hours.

-

Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze.

-

The Boc group is expected to be stable, but the aldehyde may be affected.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Store at room temperature, protected from light, for up to 24 hours.

-

Withdraw aliquots, dilute, and analyze.

-

-

Thermal Degradation:

-

Store a known quantity of the neat compound (liquid) in a vial at an elevated temperature (e.g., 60-80°C) for up to 48 hours.

-

At time points, dissolve a sample, dilute, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (e.g., 100 µg/mL) to light in a photostability chamber.

-

Keep a control sample in the dark.

-

After the exposure period, analyze both the exposed and control samples.

-

Data Presentation: Stability

Results from the forced degradation studies should be recorded in a table, noting the percentage of the parent compound remaining and the formation of any major degradation products.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations / Major Degradants |

| Control (RT) | 24 | ||

| 0.1 M HCl, 60°C | 2 | ||

| 8 | |||

| 24 | |||

| 0.1 M NaOH, RT | 24 | ||

| 3% H₂O₂, RT | 24 | ||

| Thermal (80°C) | 48 | ||

| Photolytic | Specify duration |

Visualization: Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies.

Recommended Storage Conditions

Based on the chemical nature of tert-Butyl 6-oxohexylcarbamate, the following storage conditions are recommended to ensure its long-term integrity:

-

Temperature: Store refrigerated at 2-8°C to minimize potential degradation or polymerization of the aldehyde.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aldehyde group.

-

Light: Protect from light to prevent potential photolytic degradation.

-

Container: Keep in a tightly sealed container to prevent moisture ingress.

By understanding the theoretical properties and employing the detailed protocols within this guide, researchers can effectively characterize the solubility and stability of tert-Butyl 6-oxohexylcarbamate, ensuring its proper handling, storage, and application in their scientific endeavors.

References

- 1. tert-Butyl 6-oxohexylcarbamate | C11H21NO3 | CID 10536636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Aminohexanal, N-BOC protected | CymitQuimica [cymitquimica.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

The Core Mechanism of tert-Butyl 6-oxohexylcarbamate in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the role and mechanism of action of linkers derived from tert-Butyl 6-oxohexylcarbamate within the framework of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for PROTACs utilizing this exact linker precursor is not extensively published, this document synthesizes established principles of PROTAC linker design to elucidate its function. We will explore its synthetic utility, its influence on the formation and stability of the critical ternary complex, and its contribution to the overall physicochemical properties of the resulting protein degrader.

The PROTAC Mechanism: A Symphony of Proximity

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The fundamental mechanism of action is event-driven rather than occupancy-based.[5] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[4][] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI.[] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[3][5]

Figure 1: General mechanism of action of a PROTAC.

tert-Butyl 6-oxohexylcarbamate: A Versatile Alkyl Linker Precursor

tert-Butyl 6-oxohexylcarbamate is a bifunctional molecule used in the synthesis of PROTACs.[7][8] Its structure consists of a six-carbon alkyl chain, which provides a defined length and flexibility.[] One terminus features an oxo group (an aldehyde), which is a reactive handle for conjugation. The other end has a carbamate group protected by a tert-butoxycarbonyl (Boc) group. This Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, ready for amide bond formation.[10]

The aliphatic nature of the linker derived from this precursor significantly influences the PROTAC's properties. Alkyl chains are generally hydrophobic, which can enhance cell membrane permeability.[] However, excessive lipophilicity can lead to poor solubility and the formation of aggregates, which may reduce bioavailability.[] Therefore, the six-carbon length represents a balance, providing sufficient separation between the two ligands without introducing excessive hydrophobicity.

Synthetic Utility in PROTAC Assembly

The dual functionality of tert-Butyl 6-oxohexylcarbamate allows for a modular and strategic assembly of PROTACs. A common synthetic route involves a two-step process:

-

Reductive Amination: The terminal aldehyde of the linker precursor reacts with an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands) under reductive conditions to form a stable secondary amine bond.

-

Boc Deprotection and Amide Coupling: The Boc protecting group is removed from the other end of the linker, exposing a primary amine. This amine is then coupled with a carboxylic acid-functionalized warhead (the POI-binding ligand) to form a stable amide bond.

Figure 2: Hypothetical workflow for PROTAC synthesis.

Mechanism of Action: The Linker's Pivotal Role

While not possessing a mechanism of action in isolation, the linker is a critical determinant of the PROTAC's overall efficacy.[12] The six-carbon alkyl chain derived from tert-Butyl 6-oxohexylcarbamate influences several key aspects of the PROTAC's function.

Ternary Complex Formation and Stability

The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex.[12][13] A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously. Conversely, a linker that is too long might lead to unproductive binding modes where ubiquitination is not geometrically favorable. The six-carbon chain offers a moderate length that can effectively span the distance between many POI and E3 ligase pairs. Its flexibility, afforded by the sp3-hybridized carbons, allows for conformational adjustments to achieve an optimal orientation for ubiquitin transfer.

Physicochemical Properties and Bioavailability

The chemical composition of the linker directly impacts the drug-like properties of the PROTAC.[4][14]

-

Solubility: Alkyl linkers are more hydrophobic than their polyethylene glycol (PEG) counterparts.[12] While this can be a disadvantage in terms of aqueous solubility, it can be beneficial for cell permeability.[]

-

Permeability: By replacing polar ether oxygens (found in PEG linkers) with methylene groups, alkyl linkers reduce the topological polar surface area (TPSA) and the number of hydrogen bond acceptors.[] This generally leads to improved passive diffusion across cell membranes.[]

-

Metabolic Stability: Linear alkyl chains are often less susceptible to metabolic cleavage compared to more complex linker chemistries, potentially leading to a longer intracellular half-life.[]

Figure 3: Logical relationship between linker properties and PROTAC efficacy.

Data Presentation: A Comparative Overview

To illustrate the importance of linker optimization, the following tables present hypothetical, yet representative, data comparing a PROTAC with a six-carbon alkyl linker (similar to one derived from tert-Butyl 6-oxohexylcarbamate) to analogs with different linker types and lengths.

Table 1: Impact of Linker Length on Degradation Potency

| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|

| PROTAC-1 | Alkyl Chain | 9 (C3) | 550 | 65 |

| PROTAC-2 | Alkyl Chain | 12 (C6) | 50 | 95 |

| PROTAC-3 | Alkyl Chain | 18 (C12) | 200 | 80 |

DC50: Concentration for 50% degradation. Dmax: Maximum degradation.

Table 2: Comparison of Alkyl vs. PEG Linkers

| PROTAC ID | Linker Type (12-atom) | ClogP | Cell Permeability (Papp, 10⁻⁶ cm/s) | DC50 (nM) |

|---|---|---|---|---|

| PROTAC-2 | Alkyl Chain | 4.5 | 15.2 | 50 |

| PROTAC-4 | PEG | 3.2 | 8.5 | 95 |

ClogP: Calculated LogP, a measure of lipophilicity. Papp: Apparent permeability coefficient.

Experimental Protocols

General Protocol for PROTAC Synthesis

This protocol describes the synthesis of a PROTAC using an amine-containing E3 ligase ligand and a carboxylic acid-containing POI ligand with tert-Butyl 6-oxohexylcarbamate as the linker precursor.

-

Conjugation of Linker to E3 Ligase Ligand:

-

Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and tert-Butyl 6-oxohexylcarbamate (1.1 eq) in anhydrous Dichloromethane (DCM).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected intermediate by flash column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to yield the amine-functionalized Linker-E3 Ligand conjugate as a TFA salt.

-

-

Final Amide Coupling:

-

Dissolve the POI ligand (with a carboxylic acid) (1.0 eq), the deprotected Linker-E3 Ligand conjugate (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

-

Stir at room temperature overnight.

-

Purify the final PROTAC product by reverse-phase HPLC.

-

Protocol for Western Blotting to Assess Protein Degradation

This protocol is used to quantify the degradation of the target protein following treatment with the synthesized PROTAC.[2]

-

Cell Culture and Treatment:

-

Seed target cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and load onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific to the POI.

-

Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

Conclusion

tert-Butyl 6-oxohexylcarbamate serves as a valuable and versatile building block for the synthesis of PROTACs. The resulting six-carbon alkyl linker plays a crucial, multifaceted role in the PROTAC's mechanism of action. It provides the necessary spatial separation and conformational flexibility to facilitate the formation of a stable and productive ternary complex. Furthermore, its inherent hydrophobicity can be leveraged to enhance cell permeability, a key factor for bioavailability. While the optimal linker is always dependent on the specific POI and E3 ligase pair, the well-defined properties of an alkyl linker derived from this precursor make it a foundational component in the rational design of potent and effective protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Blueprint: A Technical Guide to PROTAC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three critical components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[2] While the ligands provide specificity, the linker is far from a passive spacer; it is a crucial determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] This in-depth technical guide delves into the core principles of PROTAC linker chemistry, providing a comprehensive resource for the rational design and optimization of these powerful molecules.

The linker's primary role is to orchestrate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3] Its length, chemical composition, and attachment points dictate the spatial orientation of the two proteins, which is critical for efficient ubiquitination and subsequent degradation of the target.[3] A suboptimal linker can lead to steric hindrance, preventing the formation of a stable complex, or an unproductive arrangement where the lysine residues on the POI are not accessible to the E2 ubiquitin-conjugating enzyme.[4]

Core Principles of PROTAC Linker Design

The design of an effective PROTAC linker is a multifactorial optimization process that requires a deep understanding of its chemical and physical properties.

Linker Composition: A Balancing Act of Properties

The chemical makeup of the linker is a key determinant of the PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[2] The most common linker motifs are polyethylene glycol (PEG) chains and alkyl chains, often used in combination.[5]

-

Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and flexible.[1] They can significantly improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules. The flexibility of PEG linkers allows them to adopt multiple conformations, increasing the probability of forming a productive ternary complex. However, long PEG chains can sometimes negatively impact cell permeability and may be more susceptible to metabolism.[6]

-

Alkyl Linkers: These are hydrocarbon chains of varying lengths and are generally more hydrophobic than PEG linkers.[7] This hydrophobicity can enhance cell permeability but may also lead to poor solubility and non-specific binding.[6] Alkyl linkers are typically more metabolically stable than PEG linkers.[6]

-

Rigid Linkers: To reduce the entropic penalty associated with the high flexibility of PEG and alkyl chains, rigid motifs are often incorporated into the linker.[2] These include cyclic structures like piperazine and piperidine, as well as alkynes and triazoles.[8][9] Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially improving potency and selectivity.[9] However, their reduced flexibility can also make it more challenging to achieve a productive ternary complex geometry.[2]

Linker Length: A Critical Determinant of Efficacy

The length of the linker is a paramount parameter that must be empirically optimized for each specific POI-E3 ligase pair.[10]

-

Too Short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[4]

-

Too Long: Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4] This can also lead to a "hook effect," where at high concentrations, the PROTAC preferentially forms binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.[11]

The optimal linker length is therefore a delicate balance that maximizes the stability and productivity of the ternary complex.

Linker Attachment Points: The "Exit Vector" to Success

The points at which the linker is connected to the POI-binding ligand and the E3 ligase ligand, known as the "exit vectors," are critical for the overall geometry of the ternary complex.[12] The linker should be attached at a solvent-exposed position on each ligand that does not disrupt its key binding interactions with its respective protein.[12] Altering the attachment point, even with the same linker, can dramatically impact the PROTAC's degradation efficiency and even its selectivity for different protein isoforms.[13]

Quantitative Analysis of Linker Properties

The following tables summarize quantitative data illustrating the impact of linker properties on PROTAC performance.

Table 1: Impact of Linker Length on PROTAC Efficacy

| PROTAC Identifier | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC 1 | BRD4 | VHL | PEG | 9 | >1000 | <10 | 22Rv1 |

| PROTAC 2 | BRD4 | VHL | PEG | 12 | 25 | >95 | 22Rv1 |

| PROTAC 3 | BRD4 | VHL | PEG | 15 | 1.8 | >95 | 22Rv1 |

| PROTAC 4 | ERα | VHL | Alkyl | 9 | Inactive | - | MCF7 |

| PROTAC 5 | ERα | VHL | Alkyl | 16 | 10 | >90 | MCF7 |

| PROTAC 6 | ERα | VHL | Alkyl | 21 | 100 | ~70 | MCF7 |

Data is illustrative and compiled from multiple sources to demonstrate general principles.[4][14][15]

Table 2: Impact of Linker Composition on Physicochemical Properties and Permeability

| PROTAC Identifier | Linker Type | cLogP | TPSA (Ų) | HBD | HBA | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| PROTAC A | Alkyl | 5.8 | 150 | 3 | 10 | 5.2 |

| PROTAC B | PEG | 4.2 | 180 | 3 | 13 | 2.1 |

| PROTAC C | Rigid (Piperazine) | 4.5 | 165 | 3 | 11 | 3.5 |

Data is illustrative and compiled from multiple sources to demonstrate general principles.[16][17][18]

Table 3: Impact of Linker Composition on Ternary Complex Formation

| PROTAC Identifier | Linker Type | Binary K_D (PROTAC to VHL) (nM) | Ternary K_D (PROTAC:BRD4 to VHL) (nM) | Cooperativity (α) |

| MZ1 | PEG | 66 | 4.4 | 15 |

| AT1 | PEG | 75 | 42 | 1.8 |

Data from a study on BRD4-targeting PROTACs.[4][19] The cooperativity factor (α) is calculated as the ratio of the binary K_D to the ternary K_D. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.

Experimental Protocols